N-[3-(butanoylamino)phenyl]pentanamide
Description
N-[3-(Butanoylamino)phenyl]pentanamide is a synthetic amide derivative featuring a phenyl ring substituted at the 3-position with a butanoylamino group (-NHCOC₃H₇) and an N-linked pentanamide (-NHCOC₄H₉). This compound’s structure combines hydrophobic alkyl chains with hydrogen-bonding amide groups, making it a candidate for pharmacological studies, particularly in targeting membrane-associated proteins or enzymes.
Properties
Molecular Formula |
C15H22N2O2 |
|---|---|
Molecular Weight |
262.35 g/mol |
IUPAC Name |
N-[3-(butanoylamino)phenyl]pentanamide |
InChI |
InChI=1S/C15H22N2O2/c1-3-5-10-15(19)17-13-9-6-8-12(11-13)16-14(18)7-4-2/h6,8-9,11H,3-5,7,10H2,1-2H3,(H,16,18)(H,17,19) |
InChI Key |
FRQAXNMCUARGCQ-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=CC=CC(=C1)NC(=O)CCC |
Canonical SMILES |
CCCCC(=O)NC1=CC=CC(=C1)NC(=O)CCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Physical Properties of Sulfonamide Pentanamides
| Compound | Melting Point (°C) | IR CONH (cm⁻¹) | IR SO₂NH (cm⁻¹) |
|---|---|---|---|
| N4-Valeroylsulfadiazine | 218–219 | 1685 | 1164 |
| N4-Valeroylsulfathiazole | 220–221 | 1667 | 1141 |
| Target Compound* | ~180–200 (est.) | ~1670–1680 | N/A |
Aryl Pentanamides with Nitrophenoxy/Thiophenyl Substituents
N-[4-(4-Nitrophenoxy)phenyl]pentanamide () and N-(4-(thiophen-3-yl)phenyl)pentanamide derivatives () highlight the impact of aromatic substituents:
- Crystallography: The nitrophenoxy derivative forms intermolecular H-bonds via amide groups, creating parallel chains. Steric effects from the butanoylamino group in the target compound may alter packing efficiency .
- Synthesis: Both classes are synthesized via pentanoyl chloride coupling with substituted anilines, a method likely applicable to the target compound .
- Pharmacological Potential: Piperazine-linked pentanamides (e.g., 7m, ) exhibit dopamine D3 receptor selectivity, implying that the target compound’s activity could be modulated by substituent bulk and electronic effects .
Table 2: Key Differences in Aryl Pentanamides
Butanamide Analogues
Compounds like N,N'-(1,4-Phenylene)bis(3-oxobutanamide) (CAS 24731-73-5, ) and 3-methyl-N-[2-(trifluoromethyl)phenyl]butanamide (CAS 69714-92-7, ) differ in chain length and substituents:
- Solubility : Shorter butanamide chains (C4 vs. pentanamide’s C5) may increase aqueous solubility, while trifluoromethyl groups enhance metabolic stability .
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